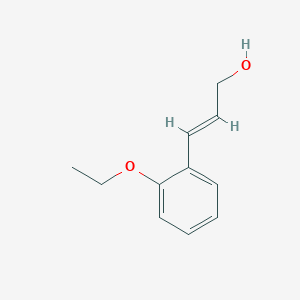

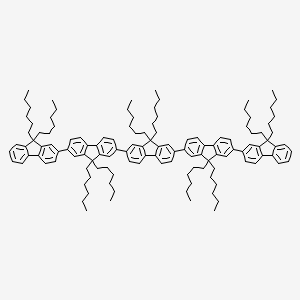

![molecular formula C29H35N3 B6319328 2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine CAS No. 226721-89-7](/img/structure/B6319328.png)

2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

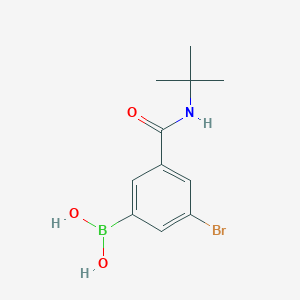

2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine (2,6-Bis-TBPEP) is an organophosphorus compound with a wide range of applications in synthetic chemistry and scientific research. It is a versatile building block for the synthesis of a variety of functional molecules, and has been used in various fields, such as drug discovery, medicinal chemistry, and materials science. In addition, 2,6-Bis-TBPEP has been used as a ligand for transition metal complexes, as well as a catalyst for organic reactions.

Applications De Recherche Scientifique

Catalytic Applications

Polyethylene Production : Ferrous precatalysts derived from 2,6-bis(imino)pyridine ligands have been utilized in the production of saturated and unsaturated polyethylene. These complexes show high activity and improved thermal stability in ethylene polymerization, highlighting their potential in industrial polymer production processes (Mahmood et al., 2018).

Luminescent Properties : Cadmium(II) complexes with derivatives of 2,6-bis(imino)pyridine, such as 2,6-bis[1-(phenylimino)ethyl]pyridine, have been synthesized and demonstrate luminescent properties. These findings suggest potential applications in optoelectronics and as fluorescent markers (Fan et al., 2004).

Atom Transfer Radical Polymerization : Iron(II) complexes containing 2,6-bis(imino)pyridine ligands have been explored as catalysts in atom transfer radical polymerization of (meth)acrylate monomers. They enable the production of polymers with controlled structures and low molecular weight distributions, indicating their utility in polymer synthesis (Abu-Surrah et al., 2011).

Material Science

Ethylene Polymerization Behavior : Iron(II) dichloride complexes with 2,6-bis(imino)pyridine ligands have been studied for their behavior in ethylene polymerization, showcasing the role of these ligands in enhancing polymerization activity and thermal stability (Cao et al., 2012).

Synthesis of Polyimides : Novel polyimides have been derived from monomers containing 2,6-bis(imino)pyridine units. These materials exhibit exceptional thermal and thermooxidative stability, making them suitable for high-performance applications (Zhang et al., 2005).

Chemosensors

- Fluoride Ion Detection : A derivative of 2,6-bis(imino)pyridine, 2,6-Bis(2-benzimidazolyl)pyridine, has been employed as a chemosensor for fluoride ions. Its ability to bind anionic species and induce optical modifications makes it a promising candidate for environmental monitoring (Chetia & Iyer, 2008).

Propriétés

IUPAC Name |

N-(4-tert-butylphenyl)-1-[6-[N-(4-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3/c1-20(30-24-16-12-22(13-17-24)28(3,4)5)26-10-9-11-27(32-26)21(2)31-25-18-14-23(15-19-25)29(6,7)8/h9-19H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNCWXDFHQXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)

![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

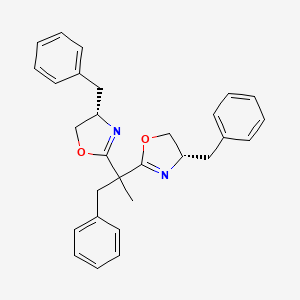

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)